molecular formula C4H4F3NO2 B13035223 (R)-4-(Trifluoromethyl)oxazolidin-2-one

(R)-4-(Trifluoromethyl)oxazolidin-2-one

Cat. No.: B13035223
M. Wt: 155.08 g/mol
InChI Key: AOOOOLXZRHYHCP-UWTATZPHSA-N
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Description

®-4-(Trifluoromethyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Trifluoromethyl)oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of sulfilimines with diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction. This method is advantageous as it does not require any catalysts or additives and can be performed under mild conditions .

Industrial Production Methods

Industrial production of ®-4-(Trifluoromethyl)oxazolidin-2-one may involve scalable synthesis routes that ensure high yield and purity. The catalyst-free synthesis method mentioned above is particularly suitable for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-4-(Trifluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

®-4-(Trifluoromethyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Trifluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is crucial for their antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H4F3NO2

Molecular Weight

155.08 g/mol

IUPAC Name

(4R)-4-(trifluoromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m1/s1

InChI Key

AOOOOLXZRHYHCP-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](NC(=O)O1)C(F)(F)F

Canonical SMILES

C1C(NC(=O)O1)C(F)(F)F

Origin of Product

United States

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